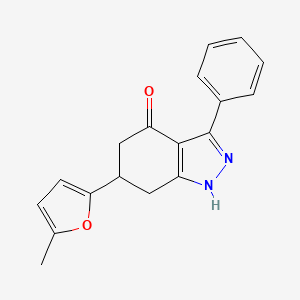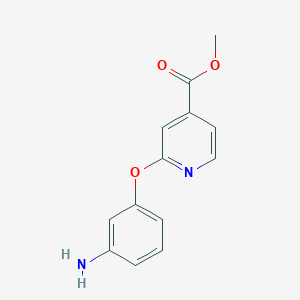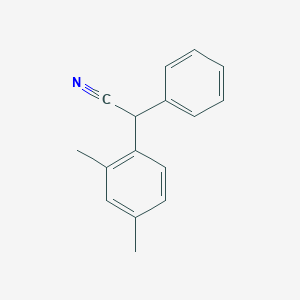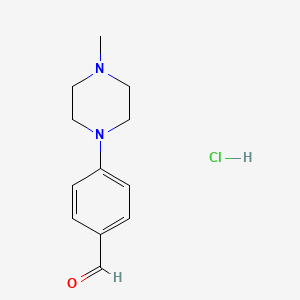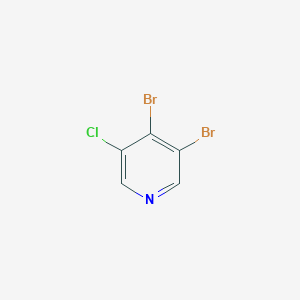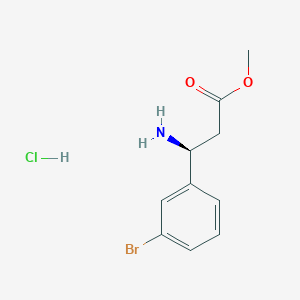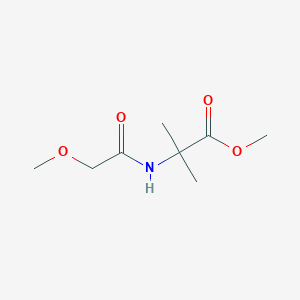
methyl N-(methoxyacetyl)-2-methylalaninate
Overview
Description
Methyl N-(methoxyacetyl)-2-methylalaninate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is an acylalanine fungicide with systemic functions, primarily used to control diseases caused by fungi such as Pythium and Phytophthora in various crops .
Mechanism of Action
Target of Action
Methyl N-(methoxyacetyl)-2-methylalaninate, also known as Metalaxyl , is primarily targeted against oomycete pathogens such as Pythium and Phytophthora . These pathogens cause diseases in a variety of vegetable crops .
Mode of Action
Metalaxyl acts systemically with both curative and protective functions . It disrupts the synthesis of fungal nucleic acids, specifically targeting RNA polymerase 1 . This disruption inhibits the growth of the pathogen, thereby controlling the disease.
Biochemical Pathways
It is known that the compound interferes with the synthesis of nucleic acids in the pathogen . This disruption likely affects multiple downstream processes essential for the growth and reproduction of the pathogen.
Pharmacokinetics
It is known that the compound is systemic, meaning it is absorbed and distributed throughout the plant to provide protection against pathogens
Result of Action
The primary result of Metalaxyl’s action is the control of diseases caused by oomycete pathogens . By disrupting nucleic acid synthesis, the compound inhibits the growth of these pathogens, thereby preventing or curing the disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Metalaxyl. For example, the compound has been found to be mobile in the environment , which could potentially affect its distribution and efficacy. Additionally, resistance to Metalaxyl has been reported in various populations of Pythium , suggesting that genetic factors in the pathogen population can also influence the compound’s efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(methoxyacetyl)-2-methylalaninate typically involves the alkylation of 2,6-xylidine with methyl 2-bromopropionate to form an alanine derivative. This derivative is then reacted with the acid chloride of methoxyacetic acid to yield the desired compound . The reaction conditions usually involve the use of solvents such as chloroform or methanol and are carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction times are crucial in industrial settings to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(methoxyacetyl)-2-methylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Methyl N-(methoxyacetyl)-2-methylalaninate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study their properties.
Biology: The compound is studied for its effects on biological systems, particularly its fungicidal properties and interactions with fungal pathogens.
Medicine: Research is conducted on its potential therapeutic applications, including its use as a fungicide in treating fungal infections.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate: Another acylalanine fungicide with similar applications.
Methyl N-(2-methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate: A structurally similar compound with comparable fungicidal properties.
Uniqueness
Methyl N-(methoxyacetyl)-2-methylalaninate is unique due to its specific molecular structure, which provides it with distinct fungicidal properties. Its ability to inhibit nucleic acid synthesis in fungi makes it particularly effective against certain fungal pathogens, setting it apart from other similar compounds .
Properties
IUPAC Name |
methyl 2-[(2-methoxyacetyl)amino]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,7(11)13-4)9-6(10)5-12-3/h5H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCLNEUKMANXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


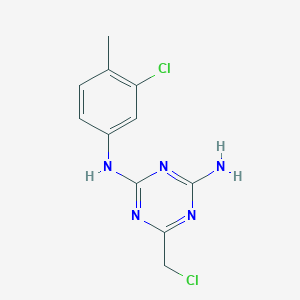
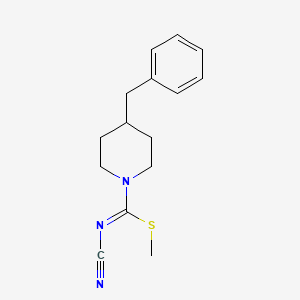
![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)
![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)
![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)
![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)
